2-(tert-Butyl)-4-methoxyphenol-d3

Isotope Dilution Mass Spectrometry Isomer-Resolved Quantitation Food Contact Material Analysis

2-(tert-Butyl)-4-methoxyphenol-d3 (CAS 85013-37-2; MW 183.26; C₁₁H₁₃D₃O₂) is the deuterium-labeled isotopologue of the phenolic antioxidant 2-(tert-butyl)-4-methoxyphenol, the minor isomer in commercial butylated hydroxyanisole (BHA). It carries three deuterium atoms at the methoxy position (4-methoxy-d₃) and is manufactured as a single-isomer stable isotope-labeled internal standard (SIL-IS).

Molecular Formula C11H16O2
Molecular Weight 183.26 g/mol
Cat. No. B12407811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-methoxyphenol-d3
Molecular FormulaC11H16O2
Molecular Weight183.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)OC)O
InChIInChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3
InChIKeyMRBKEAMVRSLQPH-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4-methoxyphenol-d3: Isotopic Identity for BHA Quantitation


2-(tert-Butyl)-4-methoxyphenol-d3 (CAS 85013-37-2; MW 183.26; C₁₁H₁₃D₃O₂) is the deuterium-labeled isotopologue of the phenolic antioxidant 2-(tert-butyl)-4-methoxyphenol, the minor isomer in commercial butylated hydroxyanisole (BHA) . It carries three deuterium atoms at the methoxy position (4-methoxy-d₃) and is manufactured as a single-isomer stable isotope-labeled internal standard (SIL-IS) [1]. Its primary procurement rationale is to serve as an isotopically distinct tracer that co-elutes with native 2-BHA in GC–MS and LC–MS/MS workflows, thereby compensating for matrix effects and extraction losses without the isomer ambiguity introduced by mixed-isomer BHA-d₃ products [2].

Why Generic Substitution Fails: Isomer-Resolved Quantitation Requires Single-Isomer 2-(tert-Butyl)-4-methoxyphenol-d3


Procurement of a generic 'BHA-d₃ (mixture of isomers)' product introduces a fixed but uncharacterized 2-BHA/3-BHA isomer ratio that does not match the isomer distribution in real-world samples, where commercial BHA typically contains 85–95% 3-isomer and 5–15% 2-isomer . When a mixed-isomer deuterated internal standard is used, the mass spectrometer cannot distinguish the deuterated 3-BHA signal from the deuterated 2-BHA signal (both have identical nominal mass shifts), yet their native counterparts often exhibit different matrix effects and extraction recoveries due to subtle polarity differences . This mismatch produces systematic quantification bias that is eliminated only when a single-isomer standard such as 2-(tert-butyl)-4-methoxyphenol-d3 is employed for isomer-specific calibration.

Quantitative Differentiation Evidence: 2-(tert-Butyl)-4-methoxyphenol-d3 vs. Closest Analogs


Isomer Purity: Single-Isomer 2-BHA-d₃ vs. Mixed-Isomer BHA-d₃ Commercial Products

2-(tert-Butyl)-4-methoxyphenol-d3 is manufactured and supplied as a single defined isomer (≥98% chemical purity, ≥98 atom% D), confirmed by HPLC and NMR batch analysis . In contrast, commercially available 'BHA-d₃ (mixture of isomers)' products are typically formulated as a fixed ratio (often ~1:1) of 2-isomer-d₃ to 3-isomer-d₃ that does not represent real-world sample compositions (commercial BHA is 85–95% 3-isomer [1]). Using the single-isomer standard eliminates the ~50% 'dead volume' contributed by the irrelevant isomer in mixed standards, effectively doubling the usable isotopic signal per unit mass for 2-BHA-specific quantification.

Isotope Dilution Mass Spectrometry Isomer-Resolved Quantitation Food Contact Material Analysis

Validated Accuracy in Complex Matrices: ID-LC-MS/MS with Deuterated BHA Internal Standard Achieves 97–101% Recovery

In a single-laboratory validation study using QuEChERS extraction coupled with LC-MS/MS, deuterated BHA internal standards (including the 2-isomer-d₃ form) enabled quantification of BHA in salmon silage and fish oil with a matrix-effect recovery of 97–101% and method accuracy expressed as relative error of ±1.4% [1]. Without deuterated internal standard correction, matrix effects in lipid-rich samples typically produce ion suppression/enhancement of 20–50% for phenolic antioxidants, making accurate quantitation impossible via external calibration alone [2].

ID-LC-MS/MS Antioxidant Residue Analysis Animal Feed Safety

Single-Isomer Tracer for Pharmacokinetic and Metabolism Studies: Proven in Rodent BHA Disposition Research

2-(tert-Butyl)-4-methoxyphenol-d3 (designated BHA-d₃) was synthesized and validated as an internal standard for determining 2-BHA and its dimeric metabolite di-BHA in rat plasma and tissues by GC-MS with selected ion monitoring [1]. The method achieved quantification of BHA tissue concentrations as low as 0.033 mM in mucosal solutions, with 2-BHA-d₃ enabling baseline separation from endogenous BHA signals in the mass spectrometer (Δm/z = +3 Da from methoxy-d₃ labeling) [1][2]. In human pharmacokinetic studies, a deuterated 3-BHA analog (the complementary single-isomer standard) was used to measure plasma BHA with similar sensitivity, confirming that single-isomer deuterated standards are the validated approach for human BHA kinetic studies [3].

Pharmacokinetics Xenobiotic Metabolism GC-MS Selected Ion Monitoring

Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous SRM Transition Selection

The placement of three deuterium atoms specifically at the methoxy position (4-OCD₃) of 2-(tert-butyl)-4-methoxyphenol-d3 produces a nominal mass shift of +3 Da relative to the non-deuterated analyte (m/z 180.25 → 183.26) . This mass shift is sufficient to avoid isotopic overlap with the native [M+1] and [M+2] isotopologues of 2-BHA (which arise from natural ¹³C abundance), enabling clean SRM transition selection. By contrast, single-deuterium-labeled analogs (+1 Da) risk interference from the ~12% natural abundance [M+1] peak of unlabeled BHA (C₁₁H₁₆O₂, ~12.2% [M+1] relative abundance at natural isotopic distribution), which can compromise detection limits and linearity at low concentrations .

Selected Reaction Monitoring Stable Isotope Labeling LC-MS/MS Method Development

Optimal Deployment Scenarios for 2-(tert-Butyl)-4-methoxyphenol-d3 Based on Quantitative Evidence


Isomer-Specific Residue Monitoring of 2-BHA in Food Contact Materials and Foodstuffs by ID-LC-MS/MS

Regulatory frameworks (EU Regulation 10/2011, FDA 21 CFR) require isomer-resolved quantification of BHA migrating from food contact materials into food simulants [1]. 2-(tert-Butyl)-4-methoxyphenol-d3 serves as the single-isomer SIL-IS for ID-LC-MS/MS methods that must distinguish 2-BHA from 3-BHA migration. Validated method performance with deuterated BHA internal standards in lipid-rich food matrices demonstrates recovery of 97–101% and precision ≤2.7% RSD, meeting EuraChem validation criteria [2]. The single-isomer nature of the standard eliminates the ~50% isotopic signal waste associated with mixed-isomer BHA-d₃ products.

Preclinical ADME Studies Requiring Tissue-Level Quantification of 2-BHA and Its Metabolites

2-(tert-Butyl)-4-methoxyphenol-d3 has been validated as an internal standard for GC-MS determination of 2-BHA and its dimeric metabolite di-BHA in rat plasma, intestine, and other tissues, with demonstrated quantification at concentrations as low as 0.033 mM in biological matrices [1]. In the everted rat gut model, the deuterated standard enabled precise measurement of BHA concentration gradients across intestinal compartments (mucosal → serosal) and quantification of metabolic conversion rates as low as 5% [2]. This application is directly transferable to in vitro ADME models (Caco-2 permeability, microsomal stability) requiring isomer-specific 2-BHA quantitation.

Environmental Fate and Biomonitoring Studies of 2-BHA in Aquatic and Sediment Matrices

BHA isomers are recognized as emerging contaminants in aquatic environments due to their widespread use and incomplete removal during wastewater treatment [1]. The QuEChERS-LC-MS/MS method validated with deuterated BHA internal standards achieves detection limits of 0.012–0.015 mg/kg in complex biological matrices [2], levels directly applicable to environmental sediment and biota monitoring programs. 2-(tert-Butyl)-4-methoxyphenol-d3 provides the isomer specificity necessary to distinguish environmental fate and bioaccumulation profiles of 2-BHA vs. 3-BHA, which exhibit differential degradation rates.

Quality Control Release Testing of Deuterated BHA Reference Standards and Certified Reference Material (CRM) Production

Certified reference material producers require characterized single-isomer standards to prepare calibrators and verify mixed-isomer CRM isomer ratios by isotope dilution [1]. 2-(tert-Butyl)-4-methoxyphenol-d3, with documented batch-specific purity specifications (≥98% chemical purity, ≥98 atom% D, confirmed by NMR, HPLC, and GC) [2], meets ISO 17034 and ISO/IEC 17025 requirements for reference material production. Its defined single-isomer identity enables traceable calibration of the 2-BHA fraction in commercial BHA reference standards.

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